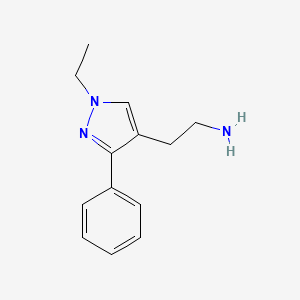
2-(1-乙基-3-苯基-1H-吡唑-4-基)乙胺
描述
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features an ethyl group at the 1-position, a phenyl group at the 3-position, and an amine group at the 4-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-ethyl-3-phenyl-1H-pyrazol-4-ol and ethylamine.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to facilitate the reduction of the hydroxyl group to an amine group.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.
Types of Reactions:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-one.
Reduction: 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine (reduced form).
Substitution: 2-(1-bromoethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.
科学研究应用
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
Mode of action
The mode of action of pyrazole derivatives can vary widely depending on their chemical structure and the specific biological target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity .
Biochemical pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific biological targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary widely depending on their chemical structure. Some pyrazole derivatives are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrazole derivatives can vary widely depending on their specific biological targets and mode of action. For example, some pyrazole derivatives have been found to have anti-inflammatory, antiviral, and anticancer effects .
Action environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction leads to the inhibition of AchE activity, which can affect nerve impulse transmission and result in behavioral changes . Additionally, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has shown potential interactions with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Cellular Effects
The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation of ROS levels can impact cellular metabolism and overall cell health. Furthermore, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has been found to affect cell signaling pathways related to apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, its interaction with acetylcholinesterase leads to the inhibition of this enzyme, resulting in the accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulse transmission . Additionally, this compound can bind to specific receptors and modulate their activity, influencing downstream signaling pathways . Changes in gene expression are also observed, with certain genes being upregulated or downregulated in response to the presence of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These long-term effects are crucial for understanding the potential therapeutic applications and safety of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine vary with different dosages. At lower doses, the compound has been observed to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects such as oxidative stress, enzyme inhibition, and behavioral changes have been reported . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.
Metabolic Pathways
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been found to undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and overall pharmacokinetics .
Transport and Distribution
The transport and distribution of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the pharmacodynamics and therapeutic potential of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.
Subcellular Localization
The subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.
相似化合物的比较
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is similar to other pyrazole derivatives, such as 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine and 2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine. its unique ethyl group at the 1-position provides distinct chemical and biological properties compared to these compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNNTSZJJXEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
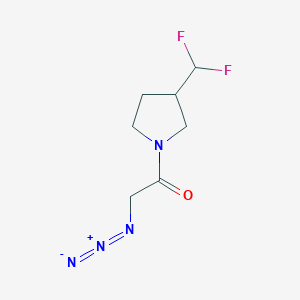
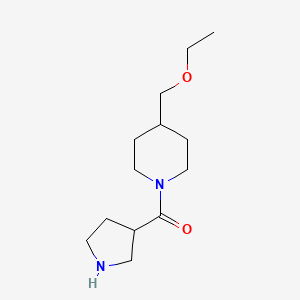
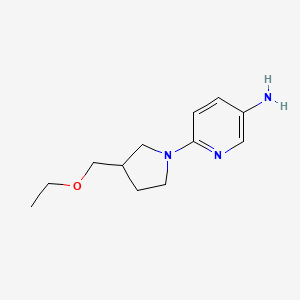
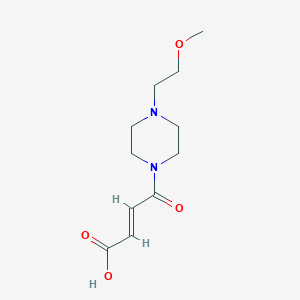
![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
